molecular formula C19H22N2O3 B2873191 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide CAS No. 2034194-57-3

2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2873191
CAS No.: 2034194-57-3
M. Wt: 326.396
InChI Key: UWNSUOVIJPQBDZ-IBOPQAGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a compound that has gained significant attention in both scientific and industrial fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide typically involves several key steps:

  • Starting Materials: : Begin with commercially available cyclohexanol and pyridine derivatives.

  • Intermediate Formation: : The pyridine derivative is modified to introduce the oxy group, followed by cyclohexanol being converted to its respective halide.

  • Coupling Reaction: : The modified pyridine and cyclohexanol derivatives undergo a coupling reaction, typically facilitated by a catalyst like palladium.

  • Amidation: : The coupled product is reacted with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial synthesis might involve:

  • Large Scale Reactors: : Utilizing large-scale reactors to manage higher yields.

  • Flow Chemistry: : Employing flow chemistry to ensure continuous production and high efficiency.

  • Optimized Catalysis: : Usage of optimized catalytic systems to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions, especially at the hydroxy and phenyl groups.

  • Reduction: : The acetamide group can be reduced to form amines under suitable conditions.

  • Substitution: : The pyridinyl and cyclohexyl moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon, Raney nickel for hydrogenation reactions.

Major Products Formed

  • Oxidation Products: : Phenols, quinones.

  • Reduction Products: : Primary amines.

  • Substitution Products: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Serves as a building block in the synthesis of more complex organic molecules.

Biology

  • Bioactivity Studies: : Used in studying the interactions of acetamide derivatives with biological targets.

Medicine

  • Drug Development: : Potential candidate for drug development due to its unique structure.

Industry

  • Catalysis: : Employed in various catalytic processes owing to its functional groups.

Mechanism of Action

The mechanism by which 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds and other non-covalent interactions, modulating the activity of these targets. Pathways involved might include enzymatic inhibition or activation, signal transduction modulation, and changes in cellular metabolism.

Comparison with Similar Compounds

  • 2-hydroxy-2-phenylacetamide: : Lacks the pyridinyl and cyclohexyl groups, making it less versatile in reactions.

  • N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide: : Missing the hydroxy group, altering its reactivity and interactions.

The uniqueness of 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide lies in its combination of functional groups that provides it with diverse reactivity and application potential.

Properties

IUPAC Name

2-hydroxy-2-phenyl-N-(4-pyridin-2-yloxycyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18(14-6-2-1-3-7-14)19(23)21-15-9-11-16(12-10-15)24-17-8-4-5-13-20-17/h1-8,13,15-16,18,22H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNSUOVIJPQBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C(C2=CC=CC=C2)O)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.